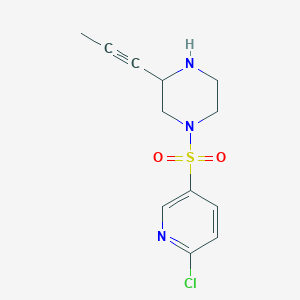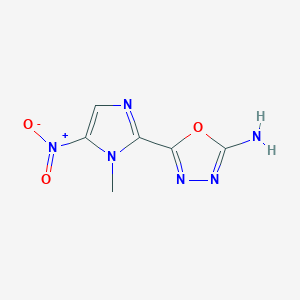
5-(1-methyl-5-nitro-1h-imidazol-2-yl)-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-methyl-5-nitro-1h-imidazol-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of an oxadiazole ring fused with an imidazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-methyl-5-nitro-1h-imidazol-2-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-(1-methyl-5-nitro-1h-imidazol-2-yl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) and sulfuric acid (H₂SO₄) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation are employed.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
5-(1-methyl-5-nitro-1h-imidazol-2-yl)-1,3,4-oxadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of 5-(1-methyl-5-nitro-1h-imidazol-2-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1,3,4-oxadiazol-2-amine
- 2-Amino-5-methyl-1,3,4-oxadiazole
- 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine
Uniqueness
5-(1-methyl-5-nitro-1h-imidazol-2-yl)-1,3,4-oxadiazol-2-amine is unique due to its fused oxadiazole and imidazole rings, which confer distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and enhances its potential for various applications .
Properties
CAS No. |
24033-27-0 |
|---|---|
Molecular Formula |
C6H6N6O3 |
Molecular Weight |
210.15 g/mol |
IUPAC Name |
5-(1-methyl-5-nitroimidazol-2-yl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C6H6N6O3/c1-11-3(12(13)14)2-8-4(11)5-9-10-6(7)15-5/h2H,1H3,(H2,7,10) |
InChI Key |
ATVQVVOUVPSRGN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1C2=NN=C(O2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
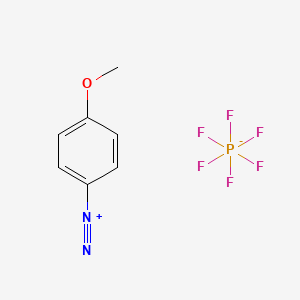
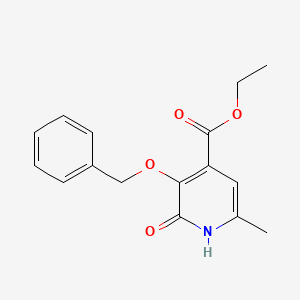

![Hexahydro-1,1-dimethyl-3H-oxazolo[3,4-A]pyrazin-3-one](/img/structure/B8716161.png)
![7-Methyl-6-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B8716167.png)
![Methyl 3-([1,1'-biphenyl]-4-yl)-2-oxobutanoate](/img/structure/B8716178.png)
![1-Oxaspiro[2.11]tetradecane](/img/structure/B8716194.png)
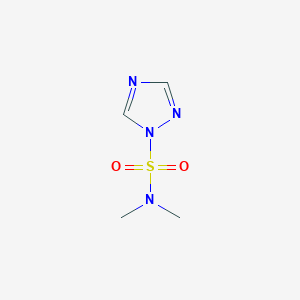

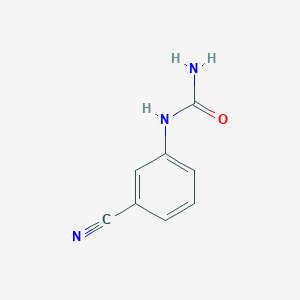
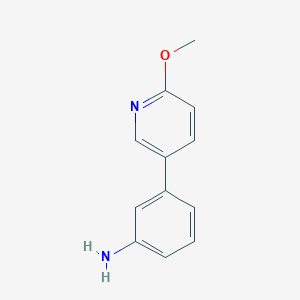

![N-[4-(1-methylpiperidin-4-yl)-2-(propan-2-yloxy)phenyl]formamide](/img/structure/B8716237.png)
